

# Synthesis and characterization of novel Quazinone derivatives

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## Compound of Interest

Compound Name: Quazinone

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An In-Depth Technical Guide to the Synthesis and Characterization of Novel Quinazolinone Derivatives

## Introduction

Quinazolinone and its derivatives represent a crucial class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrimidine ring.[1] In the realm of medicinal chemistry, the quinazolinone scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets.[2] This versatility has led to the development of numerous quinazolinone-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4] Many clinically approved drugs, such as Prazosin and Doxazosin, feature this core structure.[2]

The therapeutic potential of these compounds is heavily influenced by the nature and position of various substituents on the quinazolinone nucleus.[5] Consequently, the ongoing design and synthesis of novel derivatives are a primary focus for researchers aiming to develop more potent and selective therapeutic agents.[4] This guide provides a detailed overview of contemporary synthetic strategies, comprehensive characterization techniques, and key structure-activity relationships pertinent to the development of new quinazolinone-based drug candidates.

## Synthetic Strategies for Quinazolinone Derivatives

The synthesis of the quinazolinone core can be achieved through various methods, ranging from traditional cyclocondensation reactions to modern metal-catalyzed and microwave-assisted protocols.<sup>[1]</sup> The choice of method often depends on the desired substitution pattern, reaction efficiency, and environmental considerations.

Common Synthetic Approaches Include:

- **Cyclocondensation Reactions:** A foundational method often involving the reaction of anthranilic acid or its derivatives with amides, acyl chlorides, or other reagents to form the heterocyclic ring system.<sup>[1][6]</sup>
- **Metal-Mediated Synthesis:** The use of catalysts like palladium and copper allows for more complex and efficient bond formations, enabling the synthesis of diverse derivatives under mild conditions.<sup>[1]</sup>
- **Microwave-Assisted Synthesis:** This technique significantly reduces reaction times and can improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture.<sup>[1][7]</sup>
- **Ultrasound-Promoted Reactions:** Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.<sup>[1]</sup>
- **One-Pot Synthesis:** These procedures involve multiple reaction steps in a single flask without isolating intermediates, improving efficiency and reducing waste.<sup>[1]</sup>

## Experimental Protocols

Detailed methodologies are critical for reproducible scientific research. Below are representative protocols for the synthesis of key intermediates and final quinazolinone compounds.

Protocol 1: Synthesis of 6,8-diiodo-2-methyl-4H-benzo[d]<sup>[1][3]</sup>oxazin-4-one (Intermediate)<sup>[8]</sup>

- **Reactants:** 2-amino-3,5-diiodobenzoic acid (0.01 mol, 3.88 g) and acetic anhydride.
- **Procedure:** The 2-amino-3,5-diiodobenzoic acid is refluxed with an appropriate amount of acetic anhydride for one hour.

- Work-up: The residue obtained is evaporated to complete dryness. After cooling, it is washed several times with petroleum ether.
- Purification: The resulting solid is collected by filtration and dried in the absence of moisture to yield the benzoxazinone intermediate.
- Characterization Data:
  - Yield: 85%
  - Melting Point: 185–187 °C
  - $^1\text{H}$  NMR (DMSO- $d_6$ ):  $\delta$  1.21 (s, 3H,  $\text{CH}_3$ ), 7.21–8.19 (m, 2H, Ar–H)
  - MS (EI)  $m/z$ : 413.8 [ $M + 1$ ]

#### Protocol 2: Synthesis of 3-Substituted Quinazolinone Derivatives (General Procedure)[8]

- Reactants: 6,8-diiodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (0.01 mol, 4.13 g) and the appropriate sulfonamide derivative (0.01 mol).
- Procedure: The benzoxazinone intermediate and the selected sulfonamide are mixed in 100 ml of dry pyridine and refluxed for six hours.
- Work-up: After cooling, the mixture is treated with a small amount of 10% hydrochloric acid and poured onto crushed ice.
- Purification: The crystals that form are collected by filtration and recrystallized from ethanol or glacial acetic acid to yield the final quinazolinone derivatives.
- Yield: 62% to 76%.

#### Protocol 3: Synthesis of Hydrazone-Based Quinazolinone Derivatives[9]

- Reactants: A 2-hydrazino-quinazolinone intermediate (5 mmol) and an appropriate aryloxybenzaldehyde or dialkylaminobenzaldehyde (5 mmol).

- Procedure: The reactants are mixed in 50 mL of absolute ethanol. A few drops of glacial acetic acid are added, and the mixture is refluxed for 6 hours.
- Work-up: The reaction mixture is cooled. The precipitate that forms upon cooling is collected by filtration.
- Purification: The solid is washed with water and then recrystallized from ethanol to give the final hydrazone derivative.

## Characterization of Novel Quinazolinone Derivatives

The structural confirmation and purity assessment of newly synthesized compounds are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are the most powerful tools for elucidating the molecular structure.  $^1\text{H}$  NMR provides information on the number, environment, and connectivity of protons, while  $^{13}\text{C}$  NMR details the carbon framework.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For quinazolinones, characteristic peaks include the C=O stretch of the quinazolinone ring (around  $1680\text{ cm}^{-1}$ ) and C=N stretching vibrations.<sup>[10]</sup>
- Mass Spectrometry (MS): This technique provides the molecular weight of the compound and offers information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
- Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, which is compared against the calculated theoretical values to confirm the molecular formula.

## Data Presentation

Quantitative data from synthesis and biological evaluations are summarized below for clarity and comparative analysis.

Table 1: Synthesis and Characterization Data for Selected Quinazolinone Derivatives

Compound ID	Synthetic Method	Yield (%)	Melting Point (°C)	Molecular Formula	Reference
2	Acetic Anhydride Reflux	85	185-187	C <sub>9</sub> H <sub>5</sub> I <sub>2</sub> NO <sub>2</sub>	[8]
4-11	Nucleophilic Displacement	62-76	>300	Varies	[8]
3(a-h)	Claisen-Schmidt Condensation	75-83	Varies	Varies	[10]

| 6d | Acetic Acid-Catalyzed Condensation | N/A | N/A | C<sub>33</sub>H<sub>30</sub>FN<sub>5</sub>O<sub>4</sub>S |[9] |

Table 2: Spectroscopic Data for a Representative Quinazolinone Derivative (Compound: N-(4-((6,8-diiodo-2-methyl-4-oxoquinazolin-3(4H)-yl)amino)phenylsulfonyl)benzamide)[8]

Technique	Observed Data
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 2.33 (s, 3H, CH <sub>3</sub> ), 6.71–8.26 (m, 11H, Ar-H), 8.37 (s, 1H, NH)
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	δ 48.51, 84.9, 95.3, 121.5, 123.2, 127.5, 128.3, 129, 132.6, 134.3, 135, 137.6, 140.7, 146.2, 154.9, 163, 172.2
MS (EI) m/z	671.8 [M + 1]

| Elemental Analysis | Calcd: C, 39.36; H, 2.25; N, 6.26. Found: C, 39.51; H, 2.47; N, 6.47. |

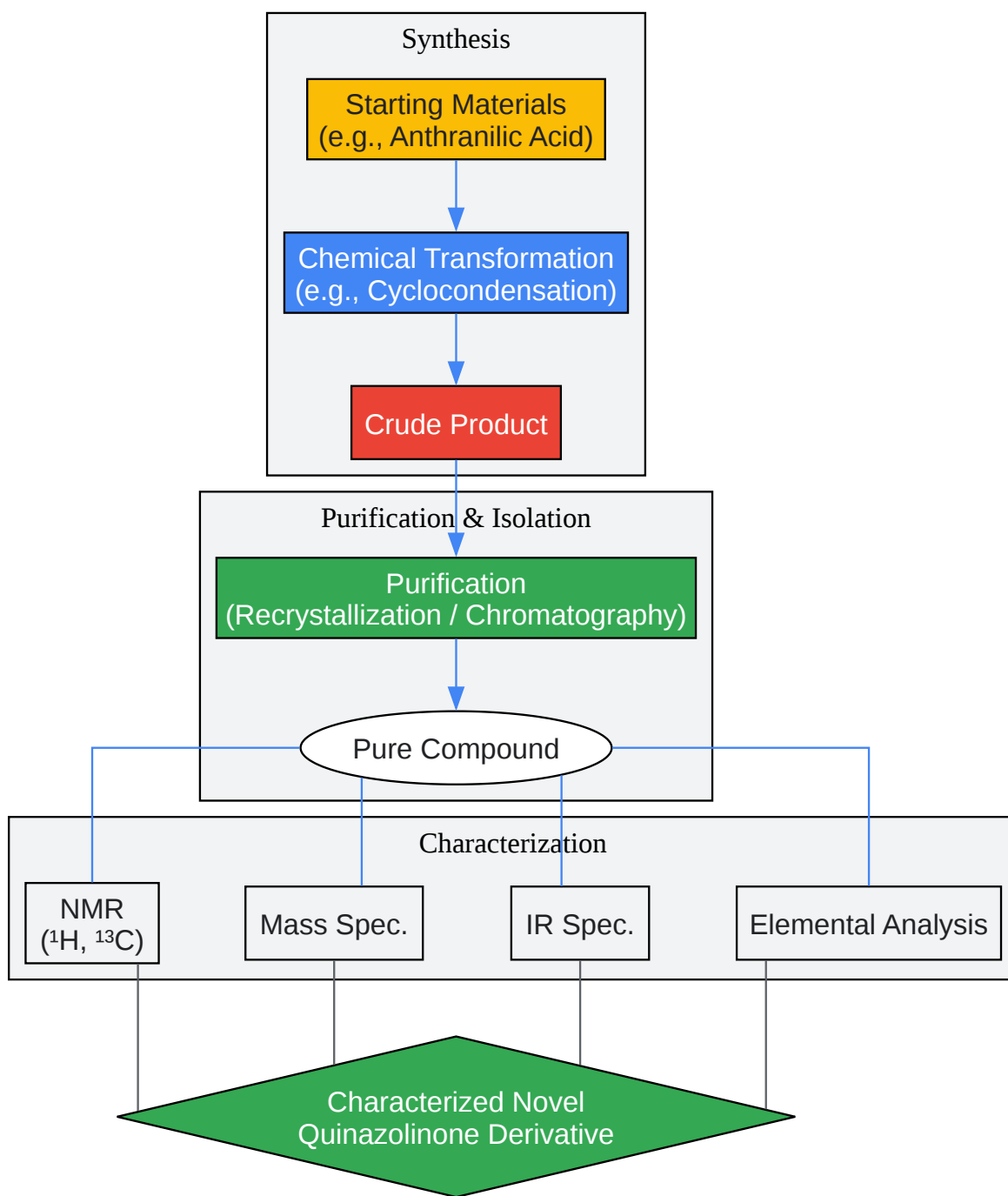
Table 3: Biological Activity of Novel Quinazolinone Derivatives

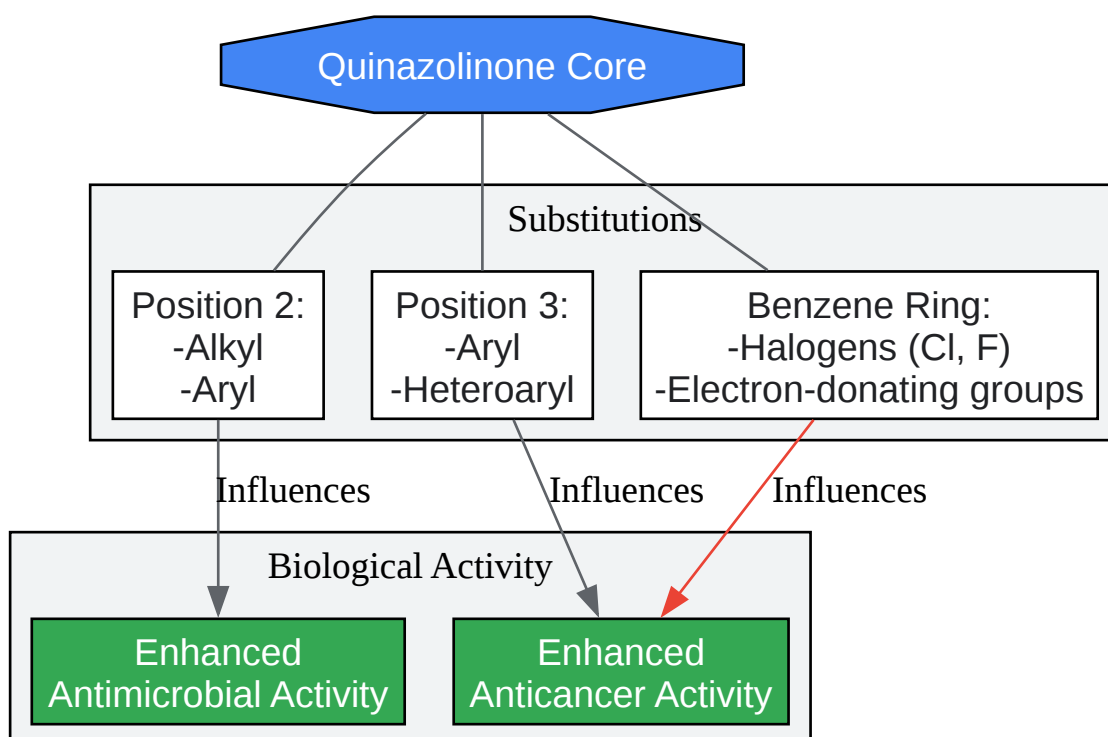
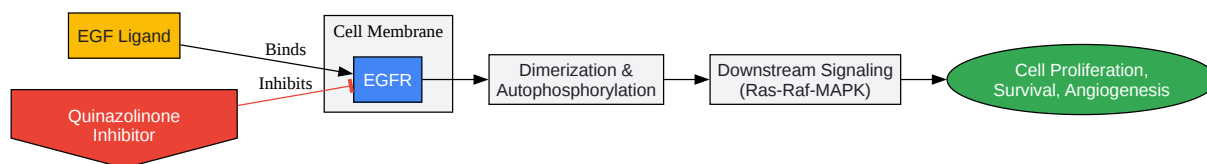
Compound ID	Activity Type	Target/Assay	Potency (IC <sub>50</sub> / MIC / GI <sub>50</sub> )	Reference
VI	Antileishmania	Leishmania	ID <sub>50</sub> : 11.04–29.34 µM	[11]
Various	Anticancer	MCF-7 (Breast Cancer)	IC <sub>50</sub> : 3.35 to 6.81 mg/ml	[1]
3	Antioxidant	DPPH Assay	IC <sub>50</sub> : 16.84 - 18.78 µg/mL	[12]
6d	Anticancer	NCI-H460 (Lung Cancer)	GI <sub>50</sub> : 0.789 µM	[9]
6d	Enzyme Inhibition	EGFR	IC <sub>50</sub> : 0.069 µM	[9]
107	Antibacterial	E. coli, S. aureus, P. aeruginosa	MIC: 0.39 - 1.56 µg/ml	[13]

| 108 | Antifungal | C. albicans, A. flavus | MIC: 0.78 - 1.56 µg/ml |[13] |

## Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.





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